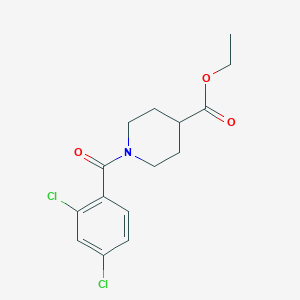

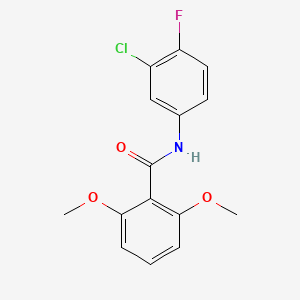

ethyl 1-(2,4-dichlorobenzoyl)-4-piperidinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 1-(2,4-dichlorobenzoyl)-4-piperidinecarboxylate and related compounds involves multiple steps, including esterification, hydrogenation, and condensation reactions, demonstrating the intricate processes required to produce such specialized compounds. For instance, ethyl 4-piperidinecarboxylate, an important intermediate, was synthesized from isonicotinic acid through esterification and hydrogenation, with yields indicating the efficiency of these processes (Chen Ying-qi, 2007). Similarly, the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a related compound, was achieved via Knoevenagel condensation, showcasing the versatility of synthesis techniques in producing various derivatives (A. D. Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using spectral studies and X-ray diffraction, offering insight into the arrangement of atoms and the conformation of the molecules. For example, the structural analysis of complexes formed by ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate with various metals revealed the coordination modes and geometry around the metal centers, providing a basis for understanding the chemical reactivity and properties of these complexes (O. Prakash et al., 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclocondensation and annulation, to form more complex structures. The phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines illustrates the chemical versatility and potential for creating diverse molecular architectures (Xue-Feng Zhu et al., 2003). Such reactions highlight the compound's role as a versatile intermediate in synthesizing a wide range of chemical entities.

Wissenschaftliche Forschungsanwendungen

Phosphine-Catalyzed Annulation Synthesis

Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes a [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to highly functionalized tetrahydropyridines. This synthesis method demonstrates an efficient route to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).

Synthesis of Schiff and Mannich Bases

A synthesis pathway for Schiff and Mannich bases involving ethyl imidate hydrochlorides and ethyl carbazate leads to the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. These compounds are further reacted with isatin and 5-chloroisatin to form Schiff bases, showcasing a versatile approach to synthesizing these bases for various applications (Bekircan & Bektaş, 2008).

Preparation of Piperidinyl Methanone Hydrochloride

The preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride demonstrates a practical application of piperidine-4-carboxylic acid and ethyl carbonochloridate. This process outlines a method for producing this compound with a reasonable yield, emphasizing the utility of these materials in synthesizing targeted chemical entities (Zheng Rui, 2010).

Anticancer Agent Synthesis

The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids explores their potential as anticancer agents. This research involves the sequential synthesis of these hybrids and their evaluation, indicating the significance of piperidinyl compounds in developing new therapeutic agents (Rehman et al., 2018).

CPT-11 Activation by Carboxylesterase

The activation of the prodrug CPT-11 by carboxylesterase enzymes highlights the role of ethyl 1-(2,4-dichlorobenzoyl)-4-piperidinecarboxylate derivatives in medical applications, particularly in cancer treatment. This study provides insight into the enzymatic mechanisms that activate certain drugs, improving their therapeutic efficacy (Humerickhouse et al., 2000).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2NO3/c1-2-21-15(20)10-5-7-18(8-6-10)14(19)12-4-3-11(16)9-13(12)17/h3-4,9-10H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBFGMRECGUEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-quinolinylamino)carbonyl]benzoic acid](/img/structure/B5518797.png)

![(4S*)-1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5518805.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5518829.png)

![2-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518837.png)

![3-ethyl-6-{[4-(6-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5518848.png)

![2-(2-bromophenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5518888.png)

![1-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B5518894.png)

![9-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5518904.png)